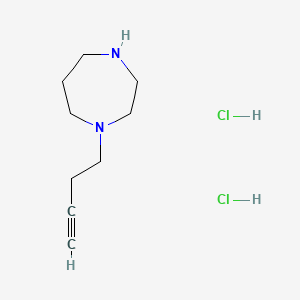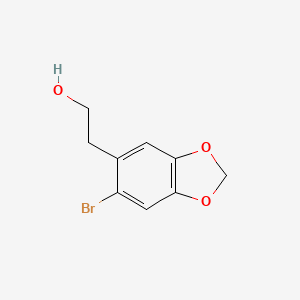
2-(6-Bromo-1,3-benzodioxol-5-yl)ethanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(6-Bromo-1,3-benzodioxol-5-yl)ethanol is an organic compound that belongs to the class of benzodioxoles It is characterized by the presence of a bromine atom at the 6th position of the benzodioxole ring and an ethanol group attached to the 2nd position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(6-Bromo-1,3-benzodioxol-5-yl)ethanol typically involves the bromination of 1,3-benzodioxole followed by the introduction of an ethanol group. One common method involves the Friedel-Crafts reaction, where 1,3-benzodioxole is reacted with bromine in the presence of a Lewis acid catalyst to introduce the bromine atom. This is followed by a reduction step to introduce the ethanol group .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Safety measures are crucial due to the use of bromine and other reactive chemicals.
Analyse Des Réactions Chimiques
Types of Reactions
2-(6-Bromo-1,3-benzodioxol-5-yl)ethanol can undergo various chemical reactions, including:
Oxidation: The ethanol group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The bromine atom can be reduced to form the corresponding hydrogenated compound.
Substitution: The bromine atom can be substituted with other functional groups, such as amino or hydroxyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide or ammonia.
Major Products Formed
Oxidation: 2-(6-Bromo-1,3-benzodioxol-5-yl)acetaldehyde or 2-(6-Bromo-1,3-benzodioxol-5-yl)acetic acid.
Reduction: 2-(1,3-Benzodioxol-5-yl)ethanol.
Substitution: 2-(6-Amino-1,3-benzodioxol-5-yl)ethanol or 2-(6-Hydroxy-1,3-benzodioxol-5-yl)ethanol.
Applications De Recherche Scientifique
2-(6-Bromo-1,3-benzodioxol-5-yl)ethanol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the production of fine chemicals and pharmaceuticals.
Mécanisme D'action
The mechanism of action of 2-(6-Bromo-1,3-benzodioxol-5-yl)ethanol involves its interaction with specific molecular targets. The bromine atom and the benzodioxole ring play crucial roles in its biological activity. The compound may interact with enzymes or receptors, leading to modulation of biochemical pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-(6-Nitro-1,3-benzodioxol-5-yl)ethanol: Similar structure but with a nitro group instead of a bromine atom.
5-Bromo-1,3-benzodioxole: Lacks the ethanol group.
1,3-Benzodioxol-5-yl)methanol: Similar structure but with a methanol group instead of ethanol.
Uniqueness
2-(6-Bromo-1,3-benzodioxol-5-yl)ethanol is unique due to the presence of both the bromine atom and the ethanol group, which confer distinct chemical and biological properties
Propriétés
Formule moléculaire |
C9H9BrO3 |
|---|---|
Poids moléculaire |
245.07 g/mol |
Nom IUPAC |
2-(6-bromo-1,3-benzodioxol-5-yl)ethanol |
InChI |
InChI=1S/C9H9BrO3/c10-7-4-9-8(12-5-13-9)3-6(7)1-2-11/h3-4,11H,1-2,5H2 |
Clé InChI |
BQLDCBSYFCEUEU-UHFFFAOYSA-N |
SMILES canonique |
C1OC2=C(O1)C=C(C(=C2)CCO)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



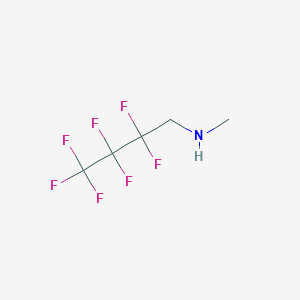

![tert-butyl N-[2-(trifluoroacetyl)phenyl]carbamate](/img/structure/B13521992.png)
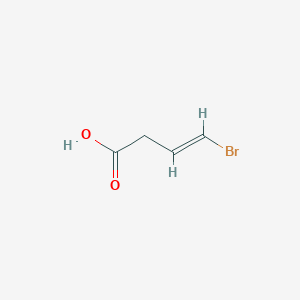

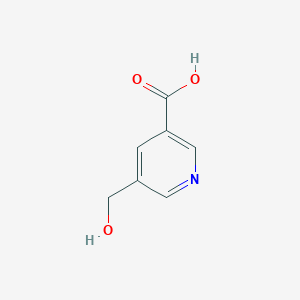
![o-(Benzo[b]thiophen-3-ylmethyl)hydroxylamine](/img/structure/B13522029.png)
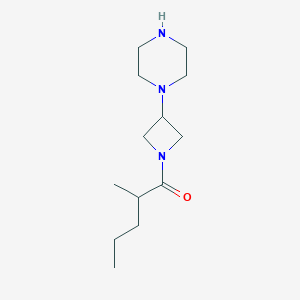
![3-[4-(3-Aminopropyl)phenyl]propan-1-aminedihydrochloride](/img/structure/B13522043.png)
![3-{[(2-Fluoro-4-methylphenyl)methyl]amino}-2-methylpropanenitrile](/img/structure/B13522046.png)
amino}-2-(3,5-dichlorophenyl)acetic acid](/img/structure/B13522053.png)

